5-(3-Chlorophenyl)-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(3-Chlorophenyl)-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 5-(3-Chlorophenyl)-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-chlorobenzaldehyde with 2,3-dimethoxybenzylidene hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process.
Chemical Reactions Analysis
5-(3-Chlorophenyl)-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits antimicrobial and antifungal activities, making it a candidate for the development of new therapeutic agents.
Medicine: Its potential as an anticancer agent has been explored, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of new materials with specific properties, such as corrosion resistance and thermal stability.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death. In cancer cells, it may inhibit key enzymes involved in cell proliferation and survival, thereby inducing apoptosis.
Comparison with Similar Compounds
5-(3-Chlorophenyl)-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:
1,2,4-Triazole-3-thiol: Lacks the chlorophenyl and dimethoxybenzylidene groups, resulting in different biological activities.
5-(4-Chlorophenyl)-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Similar structure but with a different substitution pattern on the phenyl ring, which can affect its reactivity and biological properties.
5-(3-Chlorophenyl)-4-((2,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Similar structure but with a different substitution pattern on the benzylidene group, leading to variations in its chemical and biological behavior.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting effects on its properties and applications.
Properties
CAS No. |
478254-76-1 |
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Molecular Formula |
C17H15ClN4O2S |
Molecular Weight |
374.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15ClN4O2S/c1-23-14-8-4-6-12(15(14)24-2)10-19-22-16(20-21-17(22)25)11-5-3-7-13(18)9-11/h3-10H,1-2H3,(H,21,25)/b19-10+ |
InChI Key |
GABDBCRCQBATBI-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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